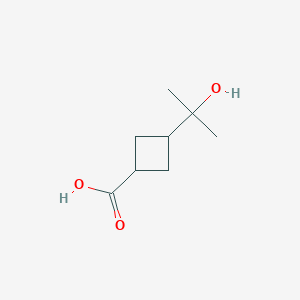
3,4,5,6-Tetrachlorophthaloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrachlorophthaloyl chloride (also known as Tetrachlorophthaloyl chloride, or TCP) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is a colorless, crystalline solid that is relatively stable and non-toxic. It has a molecular formula of C8Cl4O2 and is used in a variety of reactions, including the synthesis of dyes, pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrachlorophthaloyl chloride is not completely understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule, which then undergoes a series of reactions. These reactions can involve the formation of new bonds, the breaking of existing bonds, and the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5,6-Tetrachlorophthaloyl chloride are not well understood. However, some studies have suggested that the compound may have a toxic effect on certain organisms, such as fish and aquatic invertebrates. In addition, the compound has been found to be a skin, eye, and respiratory irritant in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,5,6-Tetrachlorophthaloyl chloride for laboratory experiments include its low cost and relative stability. Additionally, it is relatively non-toxic, making it safe to use in the laboratory. The primary limitation of using the compound is its reactivity, as it can react with other compounds in the presence of a catalyst.
Direcciones Futuras
The potential future directions for 3,4,5,6-Tetrachlorophthaloyl chloride include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into its applications in the synthesis of organic compounds, such as dyes and pharmaceuticals, could yield new and useful compounds. Finally, further research into its use in the synthesis of polymers, polyesters, and polyamides could lead to new materials with unique properties.
Métodos De Síntesis
3,4,5,6-Tetrachlorophthaloyl chloride is produced through a reaction between phthalic anhydride and chlorine in a two-step process. In the first step, phthalic anhydride is reacted with chlorine in the presence of a catalyst, typically a Lewis acid such as zinc chloride, to form 3,4,5-trichlorophthaloyl chloride. In the second step, the 3,4,5-trichlorophthaloyl chloride is reacted with chlorine to form the desired product, 3,4,5,6-tetrachlorophthaloyl chloride.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrachlorophthaloyl chloride has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and other compounds. It is also used as a reagent in the synthesis of other compounds, such as polymers, polyesters, and polyamides. In addition, it has been used in the synthesis of various heterocyclic compounds, such as thiophenes, pyridines, and quinolines.
Propiedades
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl6O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNOVIFYQQIBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorophthalic acid dichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)
![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)




![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)




![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)